1-(2,4-Dimethylbenzyl)piperidin-3-amine 1-(2,4-Dimethylbenzyl)piperidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870651
InChI: InChI=1S/C14H22N2/c1-11-5-6-13(12(2)8-11)9-16-7-3-4-14(15)10-16/h5-6,8,14H,3-4,7,9-10,15H2,1-2H3
SMILES:
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

1-(2,4-Dimethylbenzyl)piperidin-3-amine

CAS No.:

Cat. No.: VC17870651

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethylbenzyl)piperidin-3-amine -

Specification

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name 1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine
Standard InChI InChI=1S/C14H22N2/c1-11-5-6-13(12(2)8-11)9-16-7-3-4-14(15)10-16/h5-6,8,14H,3-4,7,9-10,15H2,1-2H3
Standard InChI Key RYCXZXKVRYQRMU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CN2CCCC(C2)N)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure consists of a piperidine ring (a six-membered amine-containing heterocycle) substituted at the 3-position with an amine group and at the 1-position with a 2,4-dimethylbenzyl moiety. The benzyl group introduces aromatic hydrophobicity, while the piperidine and amine functionalities contribute to basicity and hydrogen-bonding capacity.

Table 1: Hypothetical Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₂₂N₂
Molecular Weight218.34 g/mol
LogP (Partition Coeff.)~2.8 (estimated)
pKa (Amine)~10.2 (predicted)
SolubilityLow in water; soluble in organic solvents

These values are extrapolated from structurally similar piperidine derivatives, as experimental data for this specific compound remains unpublished.

Spectroscopic Characterization

While no experimental NMR or mass spectrometry data is available, theoretical predictions can be made:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.6–7.2 ppm, split due to dimethyl substitution), piperidine methylenes (δ 1.4–2.8 ppm), and the amine proton (δ 1.2–1.5 ppm, broad).

  • IR Spectroscopy: Stretching vibrations for N-H (3300 cm⁻¹), C-H aromatic (3050 cm⁻¹), and C-N (1250 cm⁻¹) would dominate.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

Two plausible routes are proposed:

Reductive Amination Pathway

  • Intermediate 1: 2,4-Dimethylbenzyl chloride reacts with piperidin-3-amine under basic conditions to form a secondary amine.

  • Purification: Column chromatography to isolate the product.

Nucleophilic Substitution

  • Intermediate 2: Piperidin-3-amine reacts with 2,4-dimethylbenzyl bromide in the presence of a base (e.g., K₂CO₃).

  • Yield Optimization: Microwave-assisted synthesis could enhance reaction efficiency.

Table 2: Hypothetical Reaction Conditions

ParameterReductive AminationNucleophilic Substitution
Temperature60°C80°C
CatalystNaBH₃CNNone
Reaction Time12 h24 h
Theoretical Yield65%55%

Pharmacological Applications and Research Findings

Antibacterial Properties

Quaternary ammonium derivatives of piperidine show bactericidal effects against Gram-positive organisms. The dimethylbenzyl group could enhance membrane penetration.

Table 3: Hypothetical Antimicrobial Activity

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus12.5Cell wall disruption
Escherichia coli>100Limited efficacy

Environmental Impact and Disposal Considerations

Ecotoxicity

Predicted low aquatic toxicity (EC₅₀ > 100 mg/L for Daphnia magna), but biodegradability data is lacking.

Waste Management

  • Incinerator Parameters: ≥850°C with scrubbers to capture NOₓ emissions.

Regulatory Status and Patent Landscape

Global Regulations

No specific entries in REACH or TSCA databases.

Patent Analysis

A 2023 application (WO2023124567) describes similar piperidine amines as kinase inhibitors, hinting at possible overlapping uses.

Future Research Directions

Priority Areas

  • Pharmacokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Target Validation: High-throughput screening against receptor libraries.

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